molecular formula C6H4Cl2N2O2 B2580059 2-Amino-5,6-dichloropyridine-3-carboxylic acid CAS No. 1368314-01-5

2-Amino-5,6-dichloropyridine-3-carboxylic acid

Cat. No.: B2580059
CAS No.: 1368314-01-5
M. Wt: 207.01
InChI Key: LKILTMUAPKMALE-UHFFFAOYSA-N
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Description

2-Amino-5,6-dichloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dichloropyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives followed by amination and carboxylation reactions. One common method starts with 2,6-dichloropyridine, which undergoes nitration to form 2,6-dichloro-3-nitropyridine. This intermediate is then reduced to 2,6-dichloro-3-aminopyridine, which is subsequently carboxylated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dichloropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-5,6-dichloropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dichloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and carboxylic acid group make it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

2-amino-5,6-dichloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)5(9)10-4(3)8/h1H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKILTMUAPKMALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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